tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C9H17FN2O2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
ORZOGCSLTFDKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl azetidine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Research
Recent studies have highlighted the potential of azetidine derivatives, including tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate, as promising candidates in the development of anticancer therapies. The compound has been investigated for its ability to inhibit tumor growth and metastasis, particularly in aggressive cancer types such as triple-negative breast cancer (TNBC). Research indicates that compounds with similar structures can cross the blood-brain barrier, making them suitable for targeting brain metastases in cancer patients .
1.2. Pain Management Analogues
This compound's structure allows it to act as an analogue of known pain medications like Meperidine. Its derivatives have been synthesized and tested for their analgesic properties, showing potential for developing new pain management therapies . The unique fluoromethyl group may enhance the pharmacological profile by improving receptor binding affinity and selectivity.
Synthesis and Chemical Properties
2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions that utilize various reagents and conditions to achieve high yields and purity. For example, one method involves reacting tert-butyl (azetidin-3-yl)methyl carbamate hydrochloride with other compounds under controlled temperature conditions .
2.2. Chemical Stability and Purity
The compound is characterized by a high purity level (97%), which is crucial for its application in biological studies and pharmaceutical formulations. Its molecular formula is C9H18ClFN2O2, with a molecular weight of 240.7 g/mol . The presence of the fluoromethyl group contributes to its stability and reactivity profiles, making it suitable for further modifications.
Case Studies
3.1. Development of Novel Therapeutics
A study focused on synthesizing a library of azetidine derivatives, including this compound, demonstrated its effectiveness in targeting specific molecular pathways involved in cancer progression . The findings suggest that these compounds can be optimized for enhanced therapeutic efficacy.
3.2. Structure-Activity Relationship Studies
Research has delved into the structure-activity relationships (SAR) of azetidine derivatives, revealing how modifications to the this compound structure can influence biological activity. These insights are critical for guiding future drug design efforts aimed at improving potency and reducing side effects .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The fluoromethyl group and azetidine ring play crucial roles in its binding affinity and specificity towards these targets . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following compounds share structural similarities with tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate, differing primarily in substituents on the azetidine ring or the carbamate protecting group:
Research Findings and Implications
- Synthetic Challenges :
The introduction of fluoromethyl groups requires specialized reagents (e.g., Selectfluor®), increasing synthesis complexity compared to methyl or methoxy analogs . - Thermodynamic Stability : Boc-protected azetidines generally exhibit higher thermal stability than isopropyl carbamates, as evidenced by melting points (e.g., 121–128°C for Boc derivatives vs. oils for others) .
Biological Activity
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 204.24 g/mol
- CAS Number: 2705220-22-8
The compound features a tert-butyl group, a fluoromethyl substituent on an azetidine ring, and a carbamate functional group. The presence of the fluoromethyl group is significant as it enhances the compound's reactivity and biological activity compared to other azetidine derivatives.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, influencing enzyme activities and receptor binding affinities. The mechanisms include:
- Nucleophilic Substitution Reactions: The carbamate moiety allows for nucleophilic substitution, making it reactive towards biological nucleophiles.
- Enzyme Inhibition: Similar azetidine derivatives have been shown to act as inhibitors in various biological pathways, suggesting potential applications in treating diseases such as cancer and neurological disorders.
Pharmacological Profiles
The pharmacological profile of this compound reveals its potential as a drug candidate:
- Bioavailability and Metabolic Stability: The fluoromethyl group may enhance bioavailability and metabolic stability, crucial for effective drug design.
- Interaction with Neurotransmitter Systems: Compounds with similar structures often interact with neurotransmitter systems, indicating that this compound may exhibit comparable interactions.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it can be compared with several structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl azetidin-3-yl carbamate | Azetidine ring, carbamate | Lacks fluoromethyl group; potential for different biological activity |
| Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate | Cyclopropane instead of azetidine | Different ring structure impacting reactivity |
| Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | Chloromethyl instead of fluoromethyl | Different reactivity profile due to halogen substitution |
The specific combination of a fluoromethyl group and a stable tert-butyl carbamate structure in this compound enhances its biological activity compared to these related compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in pharmacology:
- Anticancer Activity: Preliminary studies suggest that azetidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines .
- Neurological Applications: There is ongoing research into the effects of such compounds on neurotransmitter systems, which may lead to novel treatments for neurological disorders .
Q & A
Q. What experimental controls are critical for fluorination reactions?
- Methodological Answer : Include (1) negative controls (no fluorinating agent) to detect background fluorination, (2) isotopic labeling ( tracer studies) to track incorporation efficiency, and (3) scavengers (e.g., DABCO) to quench reactive intermediates. Monitor reaction progress via inline FTIR or GC-MS .
Stability & Storage
Q. What storage conditions maximize the shelf life of this compound?
- Methodological Answer : Store at −20°C in amber vials under inert gas (argon/nitrogen). Desiccants (silica gel) prevent hydrolysis. Avoid prolonged exposure to light or humidity. Periodic NMR and TGA checks detect decomposition (e.g., Boc cleavage or fluoromethyl loss) .
Advanced Characterization
Q. How can hydrogen bonding networks in carbamate crystals be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
